(2-Ethoxypropyl)methylamine

Descripción general

Descripción

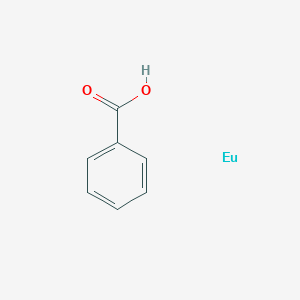

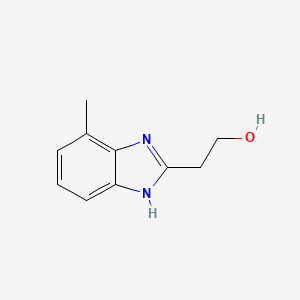

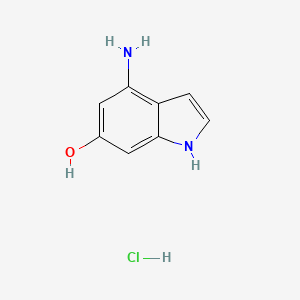

“(2-Ethoxypropyl)methylamine” is a chemical compound with the empirical formula C6H15NO . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(2-Ethoxypropyl)methylamine” is 117.19 . The SMILES string representation of its structure isCCOC(C)CNC . The InChI representation is 1S/C6H15NO/c1-4-8-6(2)5-7-3/h6-7H,4-5H2,1-3H3 .

Aplicaciones Científicas De Investigación

Photopolymerization Applications

A study by Guillaneuf et al. (2010) explored the development of a new alkoxyamine bearing a chromophore group for photopolymerization applications. This compound decomposes under UV irradiation to generate corresponding radicals, indicating potential utility in material sciences and coatings, which could be relevant to the applications of (2-Ethoxypropyl)methylamine in synthesizing similar compounds (Guillaneuf et al., 2010).

Antimicrobial Activity

Figueredo et al. (2020) conducted a study on the pharmacological properties of certain compounds synthesized from 2-hydroxy-quinones, indicating potential antibacterial activity. This research highlights the importance of chemical synthesis in developing new antibacterial agents, suggesting a context in which (2-Ethoxypropyl)methylamine's derivatives might be explored for similar applications (Figueredo et al., 2020).

Corrosion Inhibition

Djenane et al. (2019) investigated the synthesis and corrosion inhibition efficiency of new compounds, highlighting the role of chemical synthesis in creating materials that protect against corrosion. Such studies underscore the potential for (2-Ethoxypropyl)methylamine derivatives to be used in developing corrosion inhibitors for industrial applications (Djenane et al., 2019).

Radioprotection Research

Burdak-Rothkamm et al. (2014) explored the use of methylproamine for radioprotection of targeted and bystander cells, demonstrating the significance of chemical compounds in enhancing radiotherapy outcomes and protecting against radiation-induced damage. This area could be relevant to research involving (2-Ethoxypropyl)methylamine in developing new radioprotective agents (Burdak-Rothkamm et al., 2014).

Nutritional Supplements in Animal Feed

Chen et al. (2011) studied the effect of different sources of rumen-protected methionine on milk production and N-utilization in lactating dairy cows. While not directly related to (2-Ethoxypropyl)methylamine, this research indicates the importance of chemical compounds in animal nutrition and feed efficiency, suggesting potential areas for applying derivatives of (2-Ethoxypropyl)methylamine in animal health and nutrition (Chen et al., 2011).

Safety And Hazards

“(2-Ethoxypropyl)methylamine” is classified under GHS07 for safety . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers I found a couple of papers that might be relevant. One discusses the potential energy surface for the methylamine plus 1D oxygen atom reaction, which may be relevant to interstellar chemistry . Another paper reports the first electrochemical reaction that converts carbon dioxide and nitrate to methylamine in aqueous media under ambient conditions . These papers could provide more insights into the properties and potential applications of amines, including “(2-Ethoxypropyl)methylamine”.

Propiedades

IUPAC Name |

2-ethoxy-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-4-8-6(2)5-7-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJTUSBFXQJSKIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648556 | |

| Record name | 2-Ethoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxypropyl)methylamine | |

CAS RN |

883538-59-8 | |

| Record name | 2-Ethoxy-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]acetic acid](/img/structure/B1629561.png)

![4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride](/img/structure/B1629566.png)

![4-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629572.png)

![3-Iodo-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B1629576.png)